molecular formula C21H20ClN3O3 B2371658 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide CAS No. 2034503-51-8

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide

Cat. No.: B2371658
CAS No.: 2034503-51-8
M. Wt: 397.86
InChI Key: OPGFOHGDWGHCGE-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide is a complex organic compound characterized by its unique structure and potential applications in various fields of science and industry. This compound features a combination of oxazepine and indole moieties, contributing to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide typically involves multi-step processes. A common route includes:

  • Formation of the oxazepine core: : Starting with 2-aminobenzoic acid derivatives, they undergo cyclization with suitable reagents to form the oxazepine ring.

  • Chlorination: : The addition of chlorine at the 7-position involves selective halogenation, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

  • Linking the indole moiety: : Indole derivatives are coupled through a substitution reaction, where the indole nitrogen attacks the electrophilic carbon, typically under basic conditions.

Industrial Production Methods

Scaling up the synthesis requires optimization of each step to ensure high yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are meticulously controlled. Continuous flow reactors may be employed for more efficient processing and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can oxidize under strong oxidizing agents, leading to potential ring-opening or functional group transformations.

  • Reduction: : Reduction reactions, often involving hydrogenation or metal-based reducing agents, may target the carbonyl groups.

  • Substitution: : Particularly at the positions amenable to electrophilic or nucleophilic attack, yielding various derivatives.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing agents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution conditions: : Strong bases (NaH, K2CO3), acidic conditions for protonation steps.

Major Products

Depending on the reaction conditions, the major products can include oxidized derivatives, reduced species with altered functional groups, and various substitution products with modified aromatic or heterocyclic structures.

Scientific Research Applications

Chemistry

  • Synthesis precursor: : Used as an intermediate in the synthesis of more complex molecules.

  • Functional studies: : Analyzed for its reactivity and stability under various chemical conditions.

Biology and Medicine

  • Pharmacology: : Investigated for potential biological activity, including antimicrobial, anticancer, or anti-inflammatory properties.

  • Biochemical pathways: : Studied for its interactions with biological macromolecules and influence on metabolic pathways.

Industry

  • Material science: : Incorporated into polymers or advanced materials for improved physical properties.

  • Catalysis: : Explored as a potential catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Binding to enzymes or receptors: : Potential inhibition or activation of biological pathways.

  • DNA intercalation: : Possible interaction with nucleic acids, influencing genetic expression and cell proliferation.

  • Signaling pathways: : Modulation of intracellular signaling cascades, affecting cellular responses and functions.

Comparison with Similar Compounds

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-1-yl)acetamide stands out due to its combined oxazepine and indole structures, which confer unique reactivity and biological properties.

Similar Compounds

  • Benzoxazepine derivatives: : Such as 1,4-benzoxazepin-3-ones, known for various pharmacological activities.

  • Indole derivatives: : Compounds like tryptamine and serotonin, significant in neurotransmission and biological regulation.

Its structural uniqueness allows for diverse applications and reactivity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-indol-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-5-6-19-16(11-17)12-25(21(27)14-28-19)10-8-23-20(26)13-24-9-7-15-3-1-2-4-18(15)24/h1-7,9,11H,8,10,12-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPGFOHGDWGHCGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CN3C=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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